molecular formula C8H14Br2O2 B1368345 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane CAS No. 43153-20-4

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

Cat. No. B1368345
CAS RN: 43153-20-4
M. Wt: 302 g/mol
InChI Key: CEWDAROJZGKUGQ-UHFFFAOYSA-N
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Description

5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane, also known as BMDD, is an organic compound composed of two bromomethyl groups, two methyl groups and a 1,3-dioxane ring. It is a colorless, volatile liquid with a boiling point of 115 °C, a melting point of -20 °C, and a density of 1.37 g/cm³. BMDD is used for a variety of scientific research applications due to its unique properties, including its low toxicity, low volatility, and high solubility in both organic and aqueous solvents.

Scientific Research Applications

Structural and Conformational Studies

The compound 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane and its derivatives have been extensively studied for their structural and conformational properties. Khazhiev et al. (2021) explored the structure and conformation of a closely related compound, 5,5-bis(bromomethyl)-2-[4-(dimethylamino)phenyl]-1,3-dioxane, using NMR spectroscopy and X-ray structural analysis. The study found that the molecules of this compound exhibit a chair conformation with an equatorial orientation of the aromatic substituent. This research contributes to understanding the structural dynamics of such compounds in both crystalline and solution states, which is vital for their application in fine organic synthesis (Khazhiev et al., 2021).

Applications in Fine Organic Synthesis

Another aspect of the research on this compound focuses on its potential in fine organic synthesis. The compound's structure, particularly its chair conformation and the orientation of substituents, plays a crucial role in its reactivity and application in synthetic processes. The studies by Khazhiev et al. contribute to this field by providing detailed insights into the molecular structure, which can be used to predict and manipulate its reactivity in organic synthesis (Khazhiev et al., 2018).

properties

IUPAC Name

5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14Br2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWDAROJZGKUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(CO1)(CBr)CBr)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561429
Record name 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

43153-20-4
Record name 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 10 g of 2,2-bis(bromomethyl)-1,3-propanediol, 5 ml of acetone and a catalytic quantity (0.1 g) of p-toluenesulfonic acid was heated under reflux in 150 ml of benzene until the theoretical amount of water (0.8 ml) had been collected in a Dean-Stark trap (2 hours). Evaporation of the solvent gave 5,5-bis(bromomethyl)-2,2-dimethyl-1,3-dioxane (1A), as a solid, m.p.: 56°-58° C. The purity according to gas-liquid chromatography and proton NMR was 99%.
Quantity
10 g
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reactant
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5 mL
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0.1 g
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reactant
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0.8 mL
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150 mL
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solvent
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Para-toluenesulfonic acid monohydrate (0.1 eq) was added at 0° C. to a 0.2M solution of 2,2-bis(bromomethyl)propane-1,3-diol in acetone/2,2-dimethoxypropane (10:1) and the solution was stirred for 2 h at RT. Filtration over a pad of neutral alumina with EtOAc afforded the title compound as a white solid after evaporation of the solvent in vacuo (quant). 1H NMR (300 MHz, CDCl3, 300 K) δ 3.80 (s, 4H), 3.58 (s, 4H), 1.42 (s, 6H).
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solution
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acetone 2,2-dimethoxypropane
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Synthesis routes and methods IV

Procedure details

TsOH monohydrate (0.1 eq) was added at 0° C. to a 0.2M solution of 2,2-bis(bromomethyl)propane-1,3-diol in acetone/2,2-dimethoxypropane (10:1) and the solution was stirred for 2 h at RT. Filtration over a pad of neutral alumina with EtOAc afforded the title compound as a white solid after evaporation of the solvent in vacuo (quant). 1H NMR (300 MHz, CDCl3, 300 K) 3.80 (s, 4H), 3.58 (s, 4H), 1.42 (s, 6H).
[Compound]
Name
TsOH monohydrate
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0 (± 1) mol
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solution
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acetone 2,2-dimethoxypropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
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5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 4
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 5
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane
Reactant of Route 6
5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane

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